molecular formula C10H6FNO2 B1325379 2-(2-Fluorobenzoyl)oxazole CAS No. 898759-67-6

2-(2-Fluorobenzoyl)oxazole

Cat. No. B1325379
CAS RN: 898759-67-6
M. Wt: 191.16 g/mol
InChI Key: MKGBJMKDDQBZGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-(2-Fluorobenzoyl)oxazole consists of a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular formula is C10H6FNO2, and the molecular weight is 191.16 g/mol .


Chemical Reactions Analysis

Oxazole compounds, including 2-(2-Fluorobenzoyl)oxazole, are known for their diverse chemical reactions . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have shown significant antimicrobial activity. For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .

Anticancer Activity

Oxazole derivatives have also been studied for their anticancer properties. They have shown promising results in inhibiting the growth of cancer cells .

Antitubercular Activity

Some oxazole derivatives have demonstrated antitubercular activity, making them potential candidates for the development of new antitubercular drugs .

Anti-Inflammatory Activity

Oxazole derivatives have been found to possess anti-inflammatory properties. This makes them useful in the treatment of conditions characterized by inflammation .

Antidiabetic Activity

Certain oxazole derivatives have shown antidiabetic activity, suggesting their potential use in the management of diabetes .

Antiobesity Activity

Some oxazole derivatives have demonstrated antiobesity activity, indicating their potential use in the treatment of obesity .

Antioxidant Activity

Oxazole derivatives have also been studied for their antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Synthesis of New Chemical Entities

Oxazole derivatives are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This makes them valuable tools in the discovery and development of new drugs.

Future Directions

The synthesis and study of oxazole-based molecules, including 2-(2-Fluorobenzoyl)oxazole, continue to be a significant area of research . These compounds have potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. Future research may focus on exploring these applications further and developing new synthesis methods .

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often leads to changes in the function of the target, which can result in therapeutic effects.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name

(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBJMKDDQBZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642073
Record name (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzoyl)oxazole

CAS RN

898759-67-6
Record name (2-Fluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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